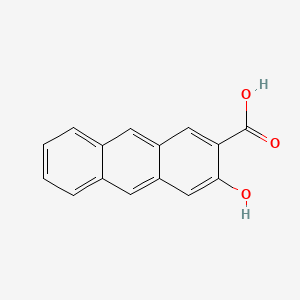

3-Hydroxyanthracene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxyanthracene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-Hydroxyanthracene-2-carboxylic Acid

This compound is a compound with the molecular formula C15H10O3 and a molecular weight of 238.243 . It has a LogP value of 3.97 and is identified by the InChI Key PHQKCVOZVPSTAF-UHFFFAOYSA-N .

HPLC Separation

This compound can be analyzed using reverse phase (RP) HPLC methods with relatively simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid should be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Application Column : Newcrom R1

Newcrom R1 is a reverse-phase column with low silanol activity . The Newcrom family of columns includes Newcrom A, AH, B, and BH, which are mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains .

Cytotoxicity Studies of Hydroxyanthracene Derivatives (HADs)

Hydroxyanthracene derivatives (HADs), including this compound, are a group of natural or synthetic compounds with broad applications, including anti-inflammatory, antifungal, and antibacterial properties .

Experimental Models : HADs have been studied using the immortalized cell line of human colorectal adenocarcinoma cells (Caco-2) as an intestinal model to understand the toxic events between single molecules and whole plant extracts (Cassia angustifolia, Rhamnus purshiana, Rhamnus frangula, Rheum palmatum, and Rheum raponticum) .

Methods : Cell viability is commonly evaluated by cytotoxicity assays . An innovative shotgun proteomics approach is applied to profile the differential protein expression in Caco-2 cells after single-HAD or whole-plant extract treatment . Proteomics coupled with bioinformatic analysis is increasingly used in biological research to understand potential targets and signaling pathways fully . This proteomic approach is a powerful tool for performing high-throughput studies, allowing investigation of proteome changes in response to treatment (single HAD versus whole plant extract) .

Safety Evaluation

The European Food Safety Authority (EFSA) reviewed the available scientific data on a possible relationship between hydroxyanthracene derivatives exposure and genotoxic and carcinogenic effects . In vitro genotoxicity has been observed with Aloe extracts, possibly due to the presence of hydroxyanthracene derivatives . Aloe-emodin was shown to be genotoxic in vivo, and whole-leaf aloe extract and danthron were shown to be carcinogenic . Epidemiological data suggested an increased risk for colorectal cancer associated with the general use of laxatives, several of which contain hydroxyanthracene derivatives .

The Panel concluded that hydroxyanthracene derivatives should be considered genotoxic and carcinogenic unless specific data indicate otherwise, as is the case for rhein . There is a safety concern for extracts containing hydroxyanthracene derivatives, although uncertainty persists . The Panel could not advise on a daily intake of hydroxyanthracene derivatives that does not raise concerns about harmful health effects .

Potential Risks

Propiedades

Número CAS |

6295-44-9 |

|---|---|

Fórmula molecular |

C15H10O3 |

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

3-hydroxyanthracene-2-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18) |

Clave InChI |

PHQKCVOZVPSTAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

SMILES canónico |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

Key on ui other cas no. |

6295-44-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.